Welcome to the BenchChem Online Store!
molecular formula C11H12BrFO2 B8433442 Methyl 2-(2-bromo-5-fluorophenyl)-2-methylpropanoate

Methyl 2-(2-bromo-5-fluorophenyl)-2-methylpropanoate

Cat. No. B8433442
M. Wt: 275.11 g/mol
InChI Key: MFJZZRBJASNGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08697877B2

Procedure details

A mixture of methyl 2-(2-bromo-5-fluorophenyl)-2-methylpropanoate (0.529 g, 3.12 mmol, J. Am. Chem. Soc., 2008, 130, 15157-15166), potassium hydroxide (3.2 g, 57 mmol), water (10 mL) and ethanol (30 mL) was refluxed for 20 h.
Quantity
0.529 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9]([CH3:15])([CH3:14])[C:10]([O:12]C)=[O:11].[OH-].[K+].O>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9]([CH3:15])([CH3:14])[C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.529 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C(C(=O)OC)(C)C
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 h.
Duration
20 h

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)F)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.